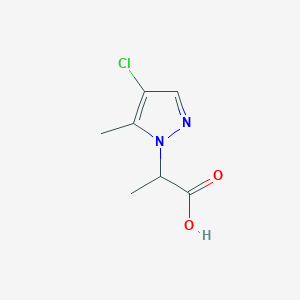

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

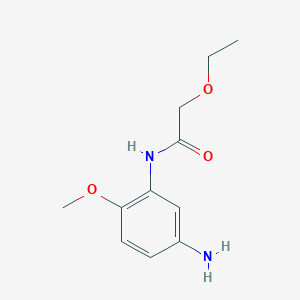

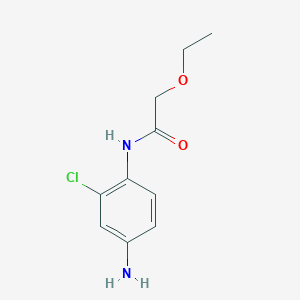

“2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H9ClN2O2 . It appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

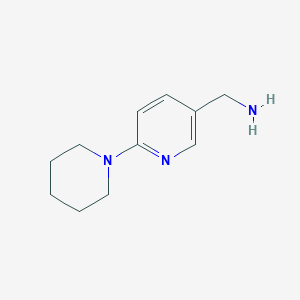

The molecular structure of “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Physical And Chemical Properties Analysis

“2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is a stable compound under normal temperature and pressure . It has a melting point of approximately 107-109°C .

Scientific Research Applications

Antimicrobial Potential

Compounds containing the imidazole ring, which is structurally similar to the pyrazole ring in “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid,” have been shown to exhibit significant antimicrobial properties . This suggests that our compound of interest could potentially be synthesized into derivatives that act against a variety of microbial infections, offering a new avenue for antibiotic drug development.

Anti-Tubercular Activity

The structural motif present in “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is reminiscent of compounds that have demonstrated efficacy against Mycobacterium tuberculosis . This indicates a promising application in the treatment of tuberculosis, where the compound could serve as a lead structure for the development of new anti-tubercular agents.

Antileishmanial and Antimalarial Evaluation

Derivatives of imidazole and pyrazole compounds have been evaluated for their effectiveness against parasitic diseases such as leishmaniasis and malaria . The compound could be explored for its potential to inhibit the growth of parasites responsible for these diseases, contributing to the global fight against these persistent health threats.

Anti-Inflammatory and Analgesic Activities

Indole derivatives, which share a common heterocyclic backbone with pyrazole-based compounds, have been found to possess anti-inflammatory and analgesic activities . This points to the possibility that “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” could be utilized in the development of new medications to manage pain and inflammation.

Cancer Treatment

The presence of heterocyclic compounds like imidazole and pyrazole in various cancer treatment drugs highlights the potential of “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” in oncology . Research could focus on synthesizing analogs that target specific cancer cells or pathways, offering targeted therapies with fewer side effects.

Drug Synthesis and Chemical Biology

The compound’s structure is conducive to chemical modifications, making it a valuable synthon in drug synthesis . It could be used to create a diverse array of pharmacologically active molecules, contributing to the field of chemical biology and the discovery of new therapeutic agents.

Safety and Hazards

When handling “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid”, it is advised to avoid prolonged or frequent contact with the compound and avoid inhaling its dust or solution . In case of contact with skin or eyes, it should be immediately rinsed with plenty of water and medical help should be sought . It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .

Mechanism of Action

Target of Action

The primary targets of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid are currently unknown. The compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of chemical and biological properties . .

Mode of Action

As a pyrazole derivative, it may share some of the biological activities common to this class of compounds, such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .

properties

IUPAC Name |

2-(4-chloro-5-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNFPPNAZPLJKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)